REACTION_CXSMILES
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C([O:3][P:4]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:17][C:18]([NH:29]C(=O)C)(C(OCC)=O)[C:19]([O:21]CC)=[O:20])([O:6]CC)=[O:5])C>Cl>[P:4]([CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=1[CH2:16][CH2:17][CH:18]([NH2:29])[C:19]([OH:21])=[O:20])([OH:6])([OH:5])=[O:3]
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Name
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ethyl 4-[2-(diethylphosphonomethyl)-phenyl]-2-acetamido-2-carboethoxybutanoate
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Quantity
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2.5 g
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Type
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reactant
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Smiles
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C(C)OP(=O)(OCC)CC1=C(C=CC=C1)CCC(C(=O)OCC)(C(=O)OCC)NC(C)=O
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Name
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|
Quantity
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50 mL
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Type
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solvent
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Smiles
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Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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at vigorous reflux for 12 h
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Duration
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12 h
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Type
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CONCENTRATION
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Details
|
was concentrated at reduced pressure
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Type
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CUSTOM
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Details
|
yielding an oil
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Type
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WASH
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Details
|
This oil was washed with three 50 mL portions of water
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Type
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DISSOLUTION
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Details
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then dissolved in 95% ethanol
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Type
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ADDITION
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Details
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a slight excess of propylene oxide added
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Type
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FILTRATION
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Details
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The precipitated acid was collected by filtration
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Type
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CUSTOM
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Details
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recrystallized from dilute ethanol yielding 1.26 g (77%) of the product as a white solid
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Name
|
|
Type
|
|
Smiles
|
P(=O)(O)(O)CC1=C(C=CC=C1)CCC(C(=O)O)N
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |